molecular formula C19H21ClN2O3 B2447734 N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide CAS No. 1797354-98-3

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Cat. No.: B2447734
CAS No.: 1797354-98-3
M. Wt: 360.84
InChI Key: UUTHJZWXCAPNJO-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is an organic compound with a complex structure It contains a chloro-substituted phenyl ring, a methoxy-substituted tolyl group, and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves the reaction of 3-chloro-4-methylaniline with 2-methoxy-2-(o-tolyl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Formation of the intermediate by reacting 3-chloro-4-methylaniline with oxalyl chloride.

    Step 2: Reaction of the intermediate with 2-methoxy-2-(o-tolyl)ethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-(2-methoxyethyl)oxalamide
  • N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(p-tolyl)ethyl)oxalamide

Uniqueness

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Biological Activity

N1-(3-chloro-4-methylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1797354-98-3
  • Molecular Formula : C19H21ClN2O3
  • Molecular Weight : 360.8 g/mol
PropertyValue
Molecular FormulaC19H21ClN2O3
Molecular Weight360.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Similar oxalamides have been shown to inhibit key enzymes involved in metabolic pathways, including those related to cancer cell proliferation.
  • Anticancer Activity : Some studies suggest that oxalamide derivatives can induce apoptosis in tumor cells by disrupting cellular functions and signaling pathways.
  • Antimicrobial Properties : The presence of halogenated aromatic systems in the structure may enhance the compound's ability to interact with microbial membranes, leading to antimicrobial effects.

Anticancer Activity

A study investigating the anticancer properties of oxalamide derivatives found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism involved the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Research on oxalamides has also highlighted their potential as antimicrobial agents. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of oxalamide derivatives on human colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting high potency compared to standard chemotherapeutics.
    CompoundIC50 (µM)
    Control (DMSO)>100
    Oxalamide Derivative5
  • Antimicrobial Screening : Another study screened various oxalamides for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results showed promising activity with MIC values ranging from 10 to 50 µg/mL.
    BacteriaMIC (µg/mL)
    E. coli25
    S. aureus30

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-12-6-4-5-7-15(12)17(25-3)11-21-18(23)19(24)22-14-9-8-13(2)16(20)10-14/h4-10,17H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTHJZWXCAPNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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